MM-102, also known as HMTase Inhibitor IX, is a small-molecule peptidomimetic inhibitor that specifically targets the interaction between Mixed Lineage Leukemia 1 (MLL1) and WD repeat-containing protein 5 (WDR5). [] This interaction is crucial for the enzymatic activity of MLL1, a histone H3 lysine 4 (H3K4) methyltransferase. [] MM-102 acts as a potent antagonist of MLL1 activity by disrupting the formation of the MLL1-WDR5 complex. []
MM-102 is a high-affinity small molecule inhibitor specifically designed to inhibit the activity of the H3K4 methyltransferase, mixed-lineage leukemia 1. This compound is notable for its role in epigenetic regulation, particularly in the context of porcine somatic cell nuclear transfer embryos. The compound has demonstrated significant effects on global expression patterns of epigenetic modification enzymes and genes related to pluripotency and apoptosis during critical developmental stages.
MM-102 is classified as a small molecule inhibitor within the category of epigenetic modulators. It primarily targets histone methyltransferases, which are enzymes responsible for adding methyl groups to histones, thereby influencing gene expression. The compound was evaluated in a study focusing on its effects on porcine embryos, where it was found to down-regulate specific histone modifications and improve developmental outcomes in somatic cell nuclear transfer procedures .
The synthesis of MM-102 involves several steps that ensure its high specificity and efficacy as an inhibitor. The compound was synthesized through a series of chemical reactions that include:
The molecular structure of MM-102 is characterized by specific functional groups that facilitate its interaction with the H3K4 methyltransferase complex. While detailed structural data such as molecular formula or 3D conformation may not be explicitly provided in the available literature, it is known that the compound's design allows it to effectively disrupt protein-protein interactions within the methyltransferase complex .
MM-102 primarily functions through competitive inhibition of H3K4 methyltransferase activity. The key reactions involved include:
The effectiveness of MM-102 in these reactions has been confirmed through various biochemical assays where its impact on methylation levels was quantitatively measured .
The mechanism by which MM-102 exerts its effects involves several steps:
MM-102 has several applications in scientific research:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2